molecular formula C14H17N3O5 B2779662 N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886914-04-1

N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Katalognummer: B2779662
CAS-Nummer: 886914-04-1
Molekulargewicht: 307.306
InChI-Schlüssel: BKDLOJPLEJXDLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide family, characterized by a fused pyridine-pyrimidine core substituted with a hydroxy group at position 2, a methyl group at position 9, and a carboxamide moiety at position 2.

Eigenschaften

IUPAC Name

N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-8-5-4-6-17-11(8)16-13(19)10(14(17)20)12(18)15-7-9(21-2)22-3/h4-6,9,19H,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLOJPLEJXDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC(OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound with significant potential in biological research. Its molecular formula is C14H17N3O5, and it has a molecular weight of approximately 307.306 g/mol. This compound is primarily studied for its biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

The biological activity of N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be attributed to its ability to inhibit specific enzymes that play critical roles in various physiological processes. Research indicates that compounds within the pyrido[1,2-a]pyrimidine class often exhibit inhibitory effects on human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Enzyme Inhibition Studies

In studies focused on enzyme inhibition, it has been demonstrated that related compounds exhibit potent inhibition against HLE with low inhibition constants (K(i)). For instance, a structurally similar compound showed K(i) values in the nanomolar range, indicating strong affinity for the target enzyme . This suggests that N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide could potentially be developed as an effective therapeutic agent for managing diseases associated with elastase activity.

Case Study 1: Inhibition of Human Leukocyte Elastase

A study involving a related compound demonstrated that oral administration resulted in significant inhibition of HLE activity in vivo. The compound was shown to reduce acute lung hemorrhage induced by HLE and prevent edema in animal models . These findings suggest that N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may share similar therapeutic benefits.

Case Study 2: Anti-Alzheimer's Potential

Recent research has indicated that derivatives of pyrido[1,2-a]pyrimidines could also act as inhibitors of butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. In silico studies have shown promising results for compounds with similar structures exhibiting selectivity towards BuChE over acetylcholinesterase (AChE), which is crucial for developing treatments for cognitive decline .

Comparative Biological Activity Table

Compound NameTarget EnzymeK(i) Value (nM)Therapeutic Application
N-(2,2-dimethoxyethyl)-...Human Leukocyte Elastase< 10COPD, asthma
SSR69071Human Leukocyte Elastase0.0168Inflammatory diseases
Compound 6nButyrylcholinesterase5.07Alzheimer's disease

Vergleich Mit ähnlichen Verbindungen

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

Key Features :

  • Substituent : Benzyl group at the carboxamide nitrogen.
  • Synthesis: Prepared via condensation of ethyl 2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol .
  • Pharmacology: Exhibits consistent analgesic activity in the "acetic acid writhing" model, with activity comparable to 4-hydroxyquinolin-2-one derivatives due to bioisosterism .

Comparison with Target Compound :

  • The dimethoxyethyl substituent in the target compound replaces the benzyl group, likely improving aqueous solubility due to ether oxygen atoms. However, reduced aromaticity might decrease membrane permeability .

4-Hydroxyquinolin-2-one Derivatives

Bioisosteric Relationship :

  • The pyrido[1,2-a]pyrimidine core is bioisosteric with 4-hydroxyquinolin-2-one, sharing similar electronic and spatial properties. Both scaffolds exhibit analgesic activity, suggesting shared mechanisms (e.g., cyclooxygenase inhibition or opioid receptor modulation) .
  • Key Difference : The pyrido[1,2-a]pyrimidine system incorporates an additional nitrogen atom, which may alter hydrogen-bonding interactions with biological targets .

N-(sec-Butyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Key Features :

  • Substituent : sec-Butyl group at the carboxamide nitrogen.
  • No direct pharmacological data are available for comparison .

Thiazol-2-yl and Ethoxyphenyl Derivatives

Examples :

  • 9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (): Incorporates a thiazole ring, which may confer metabolic stability or metal-binding properties.

Comparison :

  • These derivatives highlight the versatility of the carboxamide nitrogen for accommodating diverse substituents. The target compound’s dimethoxyethyl group offers a balance between hydrophilicity and conformational flexibility .

Physicochemical Properties

Property Target Compound N-(Benzyl) Analogs 4-Hydroxyquinolin-2-one
Solubility High (due to dimethoxyethyl) Moderate (aromatic) Low (planar hydrophobic core)
Lipophilicity (LogP) ~1.5–2.5 (estimated) ~2.5–3.5 ~2.0–3.0
Hydrogen Bond Acceptors 7 6 5

Pharmacological Implications

  • However, the dimethoxyethyl group may alter pharmacokinetics (e.g., longer half-life due to reduced CYP450 metabolism) .
  • Antioxidant Potential: Pyrido[1,2-a]pyrimidine derivatives (e.g., imidazopyrazinones in ) show antioxidant activity, hinting at broader therapeutic applications for the target compound .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is synthesized via condensation reactions between pyrido[1,2-a]pyrimidine derivatives and substituted amines. For example, reactions with 2,2-dimethoxyethylamine in boiling ethanol under controlled pH and temperature yield the target carboxamide. Characterization involves:

  • Elemental analysis to confirm stoichiometry.
  • 1H NMR spectroscopy (400 MHz, DMSO-d6) to identify aromatic proton shifts and confirm substitution patterns, such as the downfield shift of the pyrido-pyrimidine core protons (~δ 8.5–9.5 ppm) .
  • Melting point determination (capillary method) to assess purity .

Q. How is the initial biological activity of this compound evaluated in preclinical studies?

The acetic acid writhing model is a standard assay for analgesic activity. Mice are injected intraperitoneally with acetic acid, and the reduction in writhing episodes is quantified. Dose-response curves (e.g., 10–50 mg/kg) are compared to reference drugs (e.g., Piroxicam) to calculate relative potency. Solubility in DMSO or saline must be optimized to ensure bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

SAR studies focus on:

  • Substituent variation : Replace the 2,2-dimethoxyethyl group with bioisosteres (e.g., benzyl, fluorobenzyl) to assess steric/electronic effects. Methylation at position 9 (as in ) enhances analgesic activity by improving receptor binding .
  • Core modifications : Compare bioisosterism between pyrido-pyrimidine and 4-hydroxyquinolin-2-one cores using molecular docking and in vivo models to identify conserved pharmacophores .
  • Dose optimization : Use pharmacokinetic studies (e.g., plasma half-life, tissue distribution) to refine therapeutic windows .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

  • Cross-validation : Test the compound in complementary models (e.g., hot-plate test vs. writhing assay) to confirm target specificity.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-group variability. For example, reports superior activity of fluorobenzyl derivatives compared to unsubstituted analogs (p < 0.01) .
  • Mechanistic studies : Use knockout mice or receptor-binding assays to identify off-target effects that may explain discrepancies .

Q. What crystallographic strategies are recommended for resolving the compound's 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMF/ethanol mixtures. Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve electron density maps.
  • Twinned data handling : For challenging crystals (e.g., pseudo-merohedral twinning), employ SHELXE for iterative phasing and density modification .
  • Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the pyrido-pyrimidine core to confirm stability .

Methodological Notes

  • Data Tables : Include tables comparing substituent effects (e.g., IC50 values for different analogs) and crystallographic parameters (e.g., bond lengths, angles).
  • Contradictions : Address outliers in biological data by revisiting synthetic purity (HPLC >98%) or assay conditions (e.g., pH, temperature).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.